1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid

Overview

Description

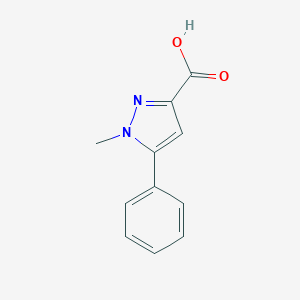

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 . It is a solid substance with a molecular weight of 202.21 . The IUPAC name for this compound is 1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, has been a topic of interest in many studies . For instance, a method to prepare pyrazole derivatives involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .Molecular Structure Analysis

The molecular structure of 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazoles, including 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, are known to undergo various chemical reactions. For example, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 202.21 . The storage temperature for this compound is between 2-8°C in a dry, sealed environment .Scientific Research Applications

Structural and Spectral Studies

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives have been a subject of interest in structural and spectral studies. For instance, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, has been extensively studied using experimental and theoretical methods like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction. These studies help in understanding the molecular structure and electronic properties of such compounds (Viveka et al., 2016).

Synthesis and Antibacterial Screening

Pyrazole derivatives, including those related to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, have been synthesized and evaluated for their antibacterial properties. Research in this area includes the synthesis of various pyrazolopyridine compounds and their subsequent screening against different bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).

Coordination Chemistry

The coordination and chelation properties of pyrazole-dicarboxylate acid derivatives, closely related to 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid, have been explored with various metal ions like Cu, Co, and Zn. This research provides insights into the formation of mononuclear chelate complexes, which are significant in the field of coordination chemistry and material science (Radi et al., 2015).

Studies in Non-Linear Optics (NLO)

N-substituted pyrazole derivatives have been synthesized and characterized for their potential in optical nonlinearity applications. Such studies are crucial for developing new materials for optical limiting applications, contributing to advancements in photonics and optoelectronics (Chandrakantha et al., 2013).

Safety And Hazards

properties

IUPAC Name |

1-methyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDGEACIDDEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428766 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |

CAS RN |

10199-53-8 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)